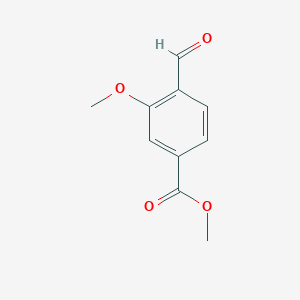

4-甲酰基-3-甲氧基苯甲酸甲酯

概述

描述

Methyl 4-formyl-3-methoxybenzoate is a chemical compound with the molecular formula C10H10O4 . It is functionally related to a 4-methoxybenzoic acid .

Synthesis Analysis

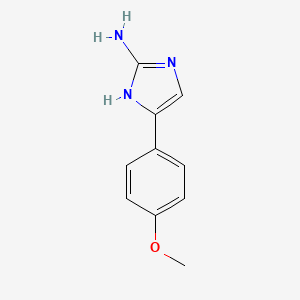

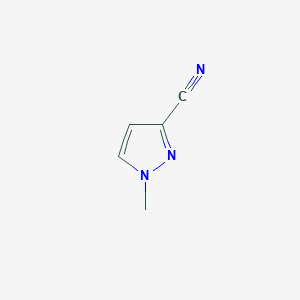

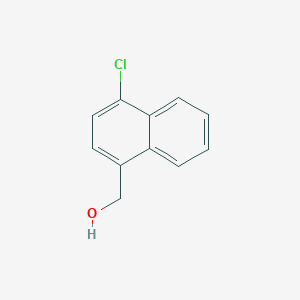

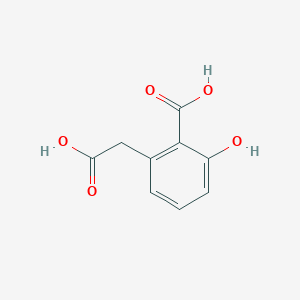

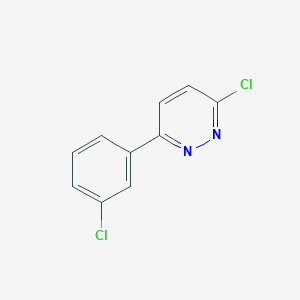

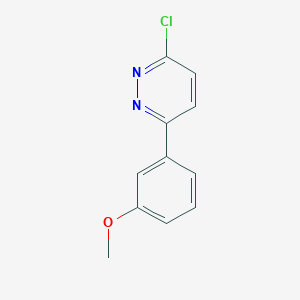

The synthesis of Methyl 4-formyl-3-methoxybenzoate involves several steps. One method involves the alkylation of the starting material, followed by nitration, reduction, cyclization, chlorination, and two successive amination reactions . Another method involves the reaction of methyl 3-hydroxybenzoate with acetonitrile under the protection of an inert gas . The reaction conditions include a temperature of 80°C for 2 hours .Molecular Structure Analysis

The molecular structure of Methyl 4-formyl-3-methoxybenzoate is represented by the linear formula C10H10O4 . The molecular weight of the compound is 194.19 .Physical and Chemical Properties Analysis

Methyl 4-formyl-3-methoxybenzoate is a solid at room temperature . It should be stored in an inert atmosphere at a temperature between 2-8°C .科学研究应用

1. 化学反应和合成

4-甲酰基-3-甲氧基苯甲酸甲酯参与各种化学反应和合成过程。Clarke 等人 (1973) 探讨了该化合物的衍生物的溴化、硝化、Vilsmeier-Haack 甲酰化和 Friedel-Crafts 乙酰化反应 (Clarke、Scrowston 和 Sutton,1973 年)。此外,Xia 等人 (2011) 从红树林内生真菌黑曲霉属中分离出新的化合物,其中包括 4-甲酰基-3-甲氧基苯甲酸甲酯的衍生物 (Xia 等人,2011 年)。

2. 光稳定和单线态氧猝灭

Soltermann 等人 (1995) 研究了包括 2-甲氧基苯甲酸甲酯(4-甲酰基-3-甲氧基苯甲酸甲酯的类似化合物)在内的光稳定剂产生的单线态分子氧并对其进行猝灭 (Soltermann、Peña、Nonell、Amat-Guerri 和 García,1995 年)。

3. 热化学性质

Flores 等人 (2019) 确定了 2-甲氧基苯甲酸甲酯和 4-甲氧基苯甲酸甲酯(与 4-甲酰基-3-甲氧基苯甲酸甲酯相关的化合物)的结构和热化学性质。他们进行了实验和计算分析 (Flores 等人,2019 年)。

4. 生物活性

Orjala 等人 (1993) 的一项研究鉴定了新的异戊二烯化苯甲酸衍生物,其结构与 4-甲酰基-3-甲氧基苯甲酸甲酯相似,并表现出抗菌和杀软体动物活性 (Orjala、Erdelmeier、Wright、Rali 和 Sticher,1993 年)。

5. 酶促反应

Bernhardt 等人 (1973) 研究了底物与来自绿脓假单胞菌的 4-甲氧基苯甲酸 O-脱甲基酶系统之间的相互作用,为类似于 4-甲酰基-3-甲氧基苯甲酸甲酯的化合物的代谢提供了相关见解 (Bernhardt、Erdin、Staudinger 和 Ullrich,1973 年)。

6. 药物合成中间体

Nageswararao 等人 (2017) 描述了一种经济高效的工艺,用于合成 Eluxadoline 药物的中间体,包括 5-甲酰基-2-甲氧基苯甲酸甲酯,这是一种与 4-甲酰基-3-甲氧基苯甲酸甲酯结构相似的化合物 (Nageswararao、Venkateswararao 和 Prasad,2017 年)。

安全和危害

Methyl 4-formyl-3-methoxybenzoate is classified as a warning under the GHS07 pictogram . The hazard statement associated with the compound is H302, which indicates that it is harmful if swallowed . Precautionary measures include avoiding contact with skin, eyes, or clothing, and avoiding ingestion and inhalation .

作用机制

, such as Methyl 4-formyl-3-methoxybenzoate, are known to undergo reactions at the benzylic position . These reactions can include free radical bromination, nucleophilic substitution, and oxidation . The benzylic position is the carbon atom adjacent to the aromatic ring, and it is particularly reactive due to the possibility of resonance stabilization .

In terms of pharmacokinetics , the properties of a compound like Methyl 4-formyl-3-methoxybenzoate would depend on factors such as its molecular weight, solubility, and the presence of functional groups that could be metabolized by the body .

The action environment can also influence the behavior of a compound. For example, reactions of benzylic compounds often occur in strong acidic environments with a pH of 3-4 .

生化分析

Biochemical Properties

Methyl 4-formyl-3-methoxybenzoate plays a role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to inhibit the activity of certain cytochrome P450 enzymes, such as CYP1A2 . This inhibition can affect the metabolism of other compounds that are substrates for these enzymes. Additionally, Methyl 4-formyl-3-methoxybenzoate can interact with proteins involved in cell signaling pathways, potentially altering their function and downstream effects.

Cellular Effects

Methyl 4-formyl-3-methoxybenzoate has been shown to influence various cellular processes. It can affect cell signaling pathways by modulating the activity of key proteins and enzymes. For example, its interaction with cytochrome P450 enzymes can lead to changes in the metabolism of signaling molecules, thereby impacting cell function . Furthermore, Methyl 4-formyl-3-methoxybenzoate may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to alterations in cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of action of Methyl 4-formyl-3-methoxybenzoate involves its binding interactions with biomolecules. It can bind to the active sites of enzymes, such as cytochrome P450 enzymes, and inhibit their activity . This inhibition can result in changes in the metabolism of other compounds and affect various biochemical pathways. Additionally, Methyl 4-formyl-3-methoxybenzoate may interact with transcription factors, leading to changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Methyl 4-formyl-3-methoxybenzoate can change over time. The compound is relatively stable under standard storage conditions, but its stability can be affected by factors such as temperature and pH . Over time, Methyl 4-formyl-3-methoxybenzoate may degrade, leading to changes in its biochemical activity. Long-term studies have shown that the compound can have sustained effects on cellular function, but these effects may diminish as the compound degrades.

Dosage Effects in Animal Models

The effects of Methyl 4-formyl-3-methoxybenzoate vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in metabolism and cell signaling pathways . Toxic or adverse effects have been observed at high doses, including potential cytotoxicity and disruption of normal cellular processes. These threshold effects highlight the importance of careful dosage control in experimental settings.

Metabolic Pathways

Methyl 4-formyl-3-methoxybenzoate is involved in various metabolic pathways, primarily through its interactions with cytochrome P450 enzymes . These enzymes play a crucial role in the metabolism of many endogenous and exogenous compounds. By inhibiting the activity of these enzymes, Methyl 4-formyl-3-methoxybenzoate can alter metabolic flux and affect the levels of various metabolites. This can have downstream effects on cellular function and overall metabolism.

Transport and Distribution

Within cells and tissues, Methyl 4-formyl-3-methoxybenzoate is transported and distributed through interactions with transporters and binding proteins . These interactions can affect the localization and accumulation of the compound within specific cellular compartments. The distribution of Methyl 4-formyl-3-methoxybenzoate can influence its biochemical activity and its effects on cellular processes.

Subcellular Localization

The subcellular localization of Methyl 4-formyl-3-methoxybenzoate is influenced by targeting signals and post-translational modifications . These factors can direct the compound to specific compartments or organelles within the cell, where it can exert its effects. The activity and function of Methyl 4-formyl-3-methoxybenzoate can be affected by its localization, as different cellular environments can modulate its interactions with biomolecules.

属性

IUPAC Name |

methyl 4-formyl-3-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-13-9-5-7(10(12)14-2)3-4-8(9)6-11/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCBBJVDPDKULDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)OC)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90442713 | |

| Record name | Methyl 4-formyl-3-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90442713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74733-24-7 | |

| Record name | Benzoic acid, 4-formyl-3-methoxy-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74733-24-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-formyl-3-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90442713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

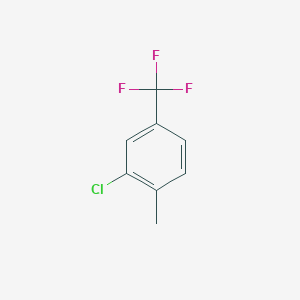

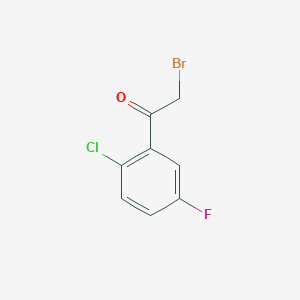

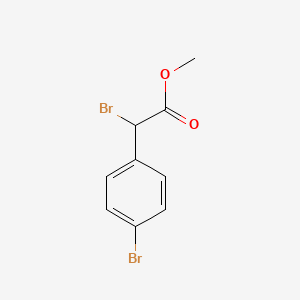

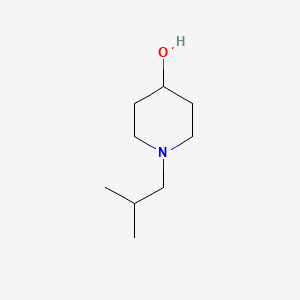

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-cyclobutyl-1H-imidazo[4,5-c]pyridine](/img/structure/B1354684.png)